molecular formula C20H13F3N4O2S B6477771 3-cyclopropyl-6,7-difluoro-2-({[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one CAS No. 2640843-64-5

3-cyclopropyl-6,7-difluoro-2-({[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one

Cat. No. B6477771
CAS RN: 2640843-64-5
M. Wt: 430.4 g/mol
InChI Key: AKXABMROZJSDKN-UHFFFAOYSA-N
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Description

The compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a quinazoline core structure. They are known for their wide range of biological activities, including antiviral, antibacterial, and antineoplastic activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The quinazolinone core would provide a rigid, planar structure, while the various substituents would add complexity and potentially influence the compound’s reactivity and biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, and the presence of various functional groups would affect properties such as its solubility, stability, and reactivity .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the cross-coupling of organoboron compounds with electrophilic organic groups. Specifically, boron reagents play a crucial role in SM coupling reactions. This compound could serve as an organoboron reagent in SM coupling due to its stability and functional group tolerance . Further research could explore its application in specific SM coupling conditions.

Hydromethylation via Protodeboronation

Protodeboronation of boronic esters is an essential transformation in organic synthesis. This compound’s radical-based protodeboronation could lead to formal anti-Markovnikov alkene hydromethylation. Investigating its reactivity in this context could yield valuable insights .

Boron-Carriers for Neutron Capture Therapy

Boron-containing compounds are of interest for neutron capture therapy (NCT). Although this compound is marginally stable in water, its potential as a boron-carrier for NCT warrants exploration. NCT relies on selectively delivering boron to tumor cells, followed by neutron irradiation to induce nuclear reactions and destroy cancer cells .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many quinazolinone derivatives exhibit their biological activity by interacting with enzymes or receptors in the body .

Future Directions

The future research on this compound would likely involve further exploration of its synthesis, characterization, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity, and testing of its biological activity .

properties

IUPAC Name

3-cyclopropyl-6,7-difluoro-2-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N4O2S/c21-13-4-2-1-3-11(13)18-25-17(29-26-18)9-30-20-24-16-8-15(23)14(22)7-12(16)19(28)27(20)10-5-6-10/h1-4,7-8,10H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXABMROZJSDKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=CC(=C(C=C3N=C2SCC4=NC(=NO4)C5=CC=CC=C5F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-6,7-difluoro-2-({[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one

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